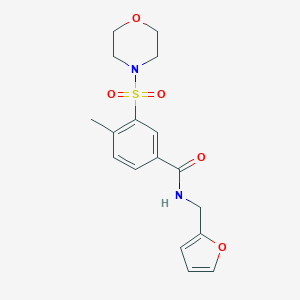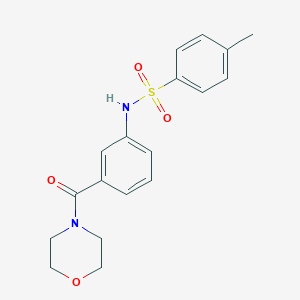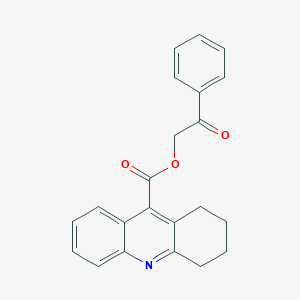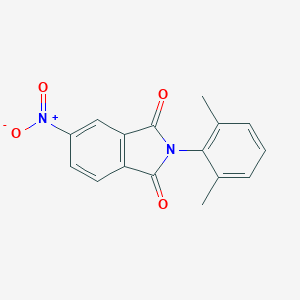
N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide, also known as FMSB, is a synthetic compound that has gained attention due to its potential applications in scientific research. FMSB is a small molecule inhibitor that has been shown to have an effect on various cellular pathways, making it a valuable tool for investigating the mechanisms of various diseases.
Mecanismo De Acción
N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide works by inhibiting specific cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. These pathways are involved in various cellular processes, including cell proliferation, survival, and inflammation. By inhibiting these pathways, this compound has been shown to have a therapeutic effect on various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and the modulation of cellular signaling pathways. This compound has also been shown to have a protective effect on the heart, reducing the risk of heart disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide in lab experiments include its high purity and yield, as well as its specificity for certain cellular pathways. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
Future research on N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide could focus on its potential applications in other fields of scientific research, including immunology and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of this compound analogs could lead to the discovery of more potent and specific inhibitors for various cellular pathways.
Métodos De Síntesis
The synthesis of N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide involves several steps, starting with the reaction of 4-methylbenzoyl chloride with 2-furylmethylamine to form N-(2-furylmethyl)-4-methylbenzamide. This intermediate is then reacted with morpholine and sulfonyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a viable option for scientific research.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to have potential applications in various fields of scientific research, including cancer research, neurology, and cardiovascular disease. This compound has been shown to inhibit the proliferation of cancer cells by targeting specific cellular pathways, making it a promising candidate for cancer therapy. In neurology, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cardiovascular disease, this compound has been shown to have a protective effect on the heart, making it a potential treatment for heart disease.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-13-4-5-14(17(20)18-12-15-3-2-8-24-15)11-16(13)25(21,22)19-6-9-23-10-7-19/h2-5,8,11H,6-7,9-10,12H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPMGWHBIKOBEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B434110.png)


![[4-(4-Methylphenyl)phenyl] thiophene-2-carboxylate](/img/structure/B434160.png)

![4-Bromo-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B434174.png)




![Ethyl 4-{[(2-phenylquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B434275.png)


![4,5,6,7-tetrachloro-2-[4-(pyridin-4-ylmethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B434369.png)